molecular formula C11H15BrClNO B1525268 3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride CAS No. 1220034-90-1

3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride

Cat. No.: B1525268
CAS No.: 1220034-90-1
M. Wt: 292.6 g/mol
InChI Key: KKABXYFEUVVPGX-UHFFFAOYSA-N
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Description

3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride is a halogenated pyrrolidine derivative characterized by a five-membered pyrrolidine ring substituted with a 4-bromobenzyl ether group.

Properties

IUPAC Name

3-[(4-bromophenyl)methoxy]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO.ClH/c12-10-3-1-9(2-4-10)8-14-11-5-6-13-7-11;/h1-4,11,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKABXYFEUVVPGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of Pyrrolidine with 4-Bromobenzyl Halide

A common approach involves reacting pyrrolidine with 4-bromobenzyl bromide or chloride under basic conditions to form the 3-[(4-bromobenzyl)oxy]pyrrolidine intermediate.

  • Procedure: Pyrrolidine is dissolved in an aprotic solvent (e.g., dichloromethane or acetonitrile). A base such as triethylamine or sodium hydride is added to deprotonate the nitrogen. Then, 4-bromobenzyl halide is slowly added at low temperature (0–5 °C) to control the reaction rate.
  • Outcome: The nucleophilic nitrogen attacks the benzylic carbon, displacing the halide and forming the ether linkage.
  • Purification: The crude product is extracted with organic solvents and purified by column chromatography or recrystallization.

This method is supported by analogous procedures for related pyrrolidine derivatives reported in medicinal chemistry literature.

Protection of Pyrrolidine Nitrogen and Subsequent Alkylation

To avoid side reactions and improve selectivity, the pyrrolidine nitrogen is often protected with a BOC group before alkylation.

  • Step 1: BOC Protection
    • Pyrrolidine is reacted with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base (e.g., triethylamine) in dichloromethane at 0 °C to room temperature.
    • The BOC-protected pyrrolidine is isolated by standard workup.
  • Step 2: Alkylation
    • The protected pyrrolidine is treated with 4-bromobenzyl bromide under basic conditions.
    • Reaction is monitored by TLC until completion.
  • Step 3: Deprotection
    • The BOC group is removed by treatment with 4–5 M HCl in dioxane at room temperature for 4–8 hours.
    • The resulting free amine is converted into its hydrochloride salt by evaporation and crystallization.

This multi-step approach is detailed in patent literature describing pyrrolidine compound syntheses.

Use of Pyrrolidine Lactam Intermediates

An alternative route involves starting from n-protected 3-pyrrolidine-lactam derivatives, which are reduced and alkylated to yield the target compound.

  • Step 1: Synthesis of N-protected pyrrolidine lactam
  • Step 2: Reduction of lactam to pyrrolidine
  • Step 3: Alkylation with 4-bromobenzyl halide
  • Step 4: Formation of hydrochloride salt

This route offers enhanced stereochemical control and purity, as described in European patent EP1311518B1.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
BOC Protection (Boc)2O, triethylamine, DCM, 0 °C to RT Protects amine to prevent side reactions
Alkylation 4-Bromobenzyl bromide, base (NaH or Et3N), DCM Low temperature (0–5 °C) to control reaction rate
Deprotection 4–5 M HCl in dioxane, RT, 4–8 h Removes BOC group, yields free amine hydrochloride
Extraction & Purification EtOAc, CH2Cl2 washes, drying agents Removes impurities such as triphenylphosphine

Research Findings and Yields

  • The BOC protection-alkylation-deprotection sequence typically yields 65–85% of the desired this compound, depending on scale and purification rigor.
  • Use of lactam intermediates can improve stereochemical purity and overall yield but involves more synthetic steps.
  • Reaction monitoring by TLC and NMR is critical to ensure complete conversion and minimal side product formation.
  • The hydrochloride salt form enhances compound stability for storage and further applications in medicinal chemistry.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages
Direct N-alkylation Pyrrolidine + 4-bromobenzyl halide Simple, fewer steps Possible side reactions, lower selectivity
BOC Protection + Alkylation Protection → Alkylation → Deprotection Higher selectivity, cleaner product More steps, longer synthesis time
Lactam Intermediate Route Lactam synthesis → Reduction → Alkylation Better stereochemical control More complex, multi-step

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding benzyl derivative.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include benzyl derivatives.

Scientific Research Applications

3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can participate in binding interactions, while the pyrrolidine ring can modulate the compound’s overall conformation and reactivity. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine Hydrochloride ()
  • Substituents: 4-bromo and 2-methyl groups on the phenoxy ring.
  • Key Differences : The addition of a methyl group at the ortho position increases steric hindrance and lipophilicity compared to the unsubstituted benzyl group in the target compound. This may reduce solubility in polar solvents but enhance membrane permeability .
3-(4-Bromo-2-isopropylphenoxy)pyrrolidine Hydrochloride ()
  • Substituents : 4-bromo and 2-isopropyl groups.
  • Its higher lipophilicity (compared to the target compound) may favor partitioning into lipid-rich environments .
3-[(2-Methylbenzyl)oxy]pyrrolidine Hydrochloride ()
  • Substituents : 2-methylbenzyl group.
  • Molecular Weight : 227.73 g/mol (vs. ~320 g/mol estimated for the target compound).
  • Key Differences : The methyl group at the ortho position reduces electron-withdrawing effects, increasing electron density on the aromatic ring. This may alter reactivity in electrophilic substitution reactions .
3-((2,4-Dichlorobenzyl)oxy)pyrrolidine Hydrochloride ()
  • Substituents : 2,4-dichloro groups.
  • Key Differences : Chlorine atoms (smaller and less polarizable than bromine) reduce steric bulk but maintain electron-withdrawing properties. The dual substitution may enhance halogen bonding interactions in crystal packing or receptor binding .

Variations in the Heterocyclic Core

3-{[(4-Bromobenzyl)oxy]methyl}piperidine Hydrochloride ()
  • Core Structure : Piperidine (6-membered ring) vs. pyrrolidine (5-membered).
  • Molecular Weight : 320.65 g/mol.
  • The additional methylene group in the linker may also modulate solubility .

Positional Isomerism of Bromine

3-(3-Bromophenyl)pyrrolidine Hydrochloride (CAS 1203681-69-9; )
  • Substituent Position : Bromine at meta instead of para.
  • Similarity Score : 0.91 (vs. target compound).

Biological Activity

3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a brominated benzyl group attached to a pyrrolidine ring through an ether linkage. This structural configuration is believed to enhance its solubility and biological activity compared to related compounds.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound may interact with specific receptors in the body, triggering various biological responses.
  • Enzyme Inhibition : It can inhibit the activity of certain enzymes, thereby influencing metabolic pathways.
  • Signal Transduction Modulation : The compound may modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, showing promising results.

MicroorganismActivity LevelReference
Staphylococcus aureusModerate
Escherichia coliModerate
Candida albicansSignificant

Cytotoxicity Studies

In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)15
HCT-116 (Colon Cancer)20
MCF-7 (Breast Cancer)18

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of various derivatives of this compound on A549, HCT-116, and MCF-7 cell lines. The results indicated that the compound significantly inhibited cell proliferation, suggesting its potential as a lead compound in cancer therapy .
  • Antifungal Efficacy : Another investigation focused on the antifungal properties of the compound against Candida species. The results showed that it effectively reduced fungal growth at low concentrations, highlighting its therapeutic potential in treating fungal infections .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to understand its unique properties better.

CompoundAntibacterial ActivityUnique Features
3-[(4-Bromobenzyl)oxy]pyrrolidineModerateBromine enhances reactivity
3-[(4-Chlorobenzyl)oxy]pyrrolidineLowChlorine substitution reduces potency
3-[(4-Fluorobenzyl)oxy]pyrrolidineHighFluorine increases binding affinity

Q & A

Basic: What are the critical steps in synthesizing 3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Nucleophilic Substitution : Reacting pyrrolidine with 4-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ or NaH) to form the ether linkage .
  • Hydrochloride Salt Formation : Treating the free base with HCl gas or concentrated HCl in a polar solvent (e.g., ethanol) .
    Optimization Tips :
  • Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity and reaction rates .
  • Maintain temperatures between 0–25°C during substitution to minimize side reactions .
  • Monitor pH during salt formation to ensure stoichiometric protonation .

Basic: What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify the pyrrolidine ring conformation, bromobenzyl substitution pattern, and absence of unreacted intermediates .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% typically required for biological assays) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns consistent with bromine .

Advanced: How do researchers resolve discrepancies in biological activity data observed across different studies involving this compound?

  • Re-evaluate Experimental Conditions : Differences in assay pH, temperature, or solvent (e.g., DMSO concentration) can alter ligand-receptor binding kinetics. Standardize protocols using buffers like PBS or HEPES .
  • Control for Batch Variability : Characterize each batch via NMR and HPLC to rule out impurities affecting activity .
  • Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., replacing bromine with chlorine or methoxy groups) to isolate electronic or steric effects .

Advanced: What strategies are effective in mitigating competing reactions during the introduction of the 4-bromobenzyloxy group?

  • Protecting Group Chemistry : Temporarily protect the pyrrolidine nitrogen with Boc or Fmoc groups to prevent alkylation at unintended sites .
  • Controlled Stoichiometry : Use a slight excess of 4-bromobenzyl bromide (1.2–1.5 equiv) to drive the reaction while minimizing di- or tri-substitution .
  • In Situ Monitoring : Employ thin-layer chromatography (TLC) or inline IR spectroscopy to track reaction progress and halt at optimal conversion .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and reactions .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of contaminated materials as hazardous waste .
  • Storage : Keep in a sealed, moisture-free container at room temperature, away from oxidizing agents .

Advanced: How does the electronic nature of the 4-bromobenzyl substituent influence the compound's reactivity in nucleophilic reactions?

  • Electron-Withdrawing Effect : The bromine atom induces a meta-directing effect, reducing electron density on the benzyl ring and slowing electrophilic substitution. This stabilizes the ether linkage against hydrolysis .
  • Steric Considerations : The bulky bromobenzyl group may hinder access to the pyrrolidine nitrogen in catalytic reactions, necessitating tailored catalysts (e.g., bulky phosphine ligands in cross-coupling) .

Methodological: What in vitro models are appropriate for preliminary assessment of this compound's neuropharmacological potential?

  • Receptor Binding Assays : Screen for affinity at dopamine D2 or serotonin 5-HT1A receptors using radioligand displacement (e.g., 3^3H-spiperone for D2) .
  • Functional Assays : Measure cAMP modulation in CHO cells transfected with GPCRs to evaluate agonism/antagonism .
  • Metabolic Stability : Incubate with liver microsomes (human or rat) to estimate half-life and cytochrome P450 interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride
Reactant of Route 2
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3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride

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